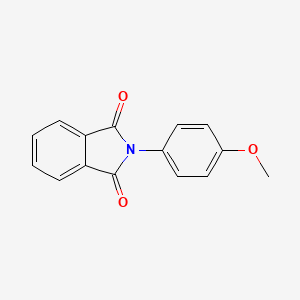
2-(4-Methoxy-phenyl)-isoindole-1,3-dione
Vue d'ensemble
Description
2-(4-Methoxy-phenyl)-isoindole-1,3-dione, also known as dihydro-4-methoxy-isoindole-1,3-dione, is a heterocyclic compound containing two fused rings, an isoindole and a phenyl ring. It is a colorless crystalline solid that is soluble in water and other organic solvents. This compound has been studied for its various properties, such as its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Antipsychotic Potential
A study by Czopek et al. (2020) investigated a series of compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione as potential ligands for phosphodiesterase 10A and serotonin receptors. These compounds were examined for their potential antipsychotic properties, showing promise in a behavioral model of schizophrenia.
Anti-inflammatory Properties
Abdou et al. (2012) explored the anti-inflammatory activity of phthalimide derivatives, including 2-methoxyisoindoline-1,3-dione. This work demonstrated the first evidence of anti-inflammatory activity in these compounds.
Optoelectronic Applications
Mane et al. (2019) synthesized novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives with potential optoelectronic applications. These derivatives exhibited high thermal stability and promising properties as fluorescent compounds.
Xanthine Oxidase Inhibition
A study by Gunduğdu et al. (2020) focused on the synthesis of isoindole-1,3-dione (Phthalimides) derivatives and their inhibitory activities on xanthine oxidase, an enzyme associated with gout and other medical conditions. The study revealed that N-phenyl isoindole-1,3-dione derivatives showed better xanthine oxidase inhibitory activity.
Acetylcholinesterase Inhibition
Andrade-Jorge et al. (2018) evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase, a key enzyme in Alzheimer’s disease. The compound showed good competitive inhibition and very low acute toxicity.
Molecular Structure Analysis
Studies like that by Duru et al. (2018) and Akshaya et al. (2016) have focused on the molecular structure and characterization of isoindole-1,3-dione derivatives. These studies involve crystallographic analysis and spectroscopic methods, contributing to a deeper understanding of the molecular properties of these compounds.
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of isoindole-1,3-dione derivatives. For example, Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Similarly, Worlikar & Larock (2008) presented a palladium-catalyzed methodology to synthesize 2-substituted isoindole-1,3-diones.
Herbicidal Activity
Research by Li et al. (2005) examined the molecular structures of two isomeric hexahydroisoindole-1,3-dione compounds, revealing significant differences in their herbicidal potency.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This interaction with the cell membrane could lead to changes in the cell’s function and potentially lead to cell death.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on a structurally similar compound, n-{4-[2-(4-methoxyphenyl)-1h-benzimidazole-1-sulfonyl] phenyl} acetamide, showed that it significantly reduced diarrhea score, mitigated weight loss, increased feed intake and survival rate in a dose-dependent manner .
Result of Action
It is suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This could potentially lead to cell death.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETLVSOYHDFNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290693 | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxy-phenyl)-isoindole-1,3-dione | |
CAS RN |
2142-04-3 | |
| Record name | 2142-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



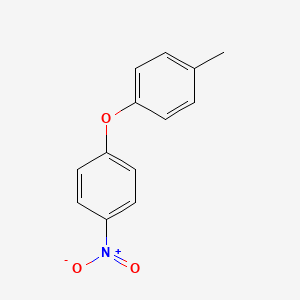

![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)
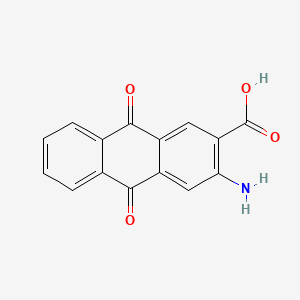

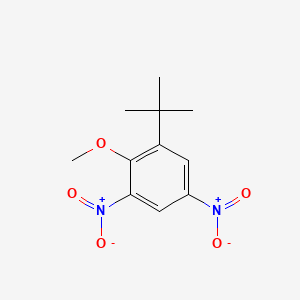
![Phenol, 4-[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1606254.png)

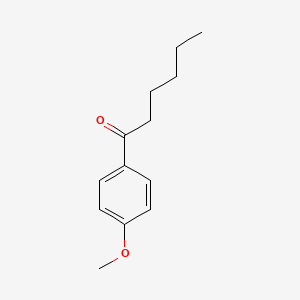

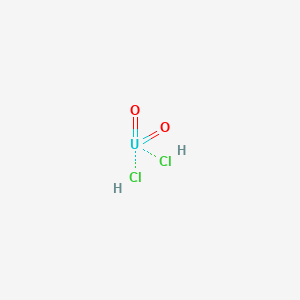

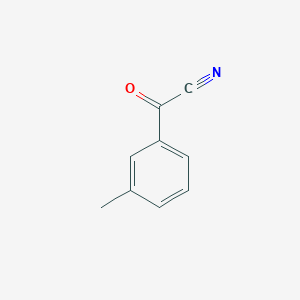
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)